2-Methylimidazo[1,2-a]pyrazin-3-amine
Description
Significance of the Imidazo[1,2-a]pyrazine (B1224502) Core in Heterocyclic Chemistry and Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a nitrogen-rich bicyclic aromatic system that has garnered significant attention from the scientific community. Its rigid, planar structure provides a versatile framework that can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR). This adaptability has made it a valuable building block in the synthesis of complex molecules with diverse pharmacological profiles.
In the realm of drug discovery, imidazo[1,2-a]pyrazine derivatives have demonstrated a broad spectrum of biological activities. These include, but are not limited to, antibacterial, anti-inflammatory, antiviral, and anticancer properties. researchgate.net Notably, this scaffold has been identified as a key component in the development of kinase inhibitors, a critical class of therapeutics for various diseases, particularly cancer. nih.govnih.gov The ability of the imidazo[1,2-a]pyrazine core to interact with the ATP-binding site of kinases has driven extensive research into its potential as a targeted therapy. nih.gov
Overview of 2-Methylimidazo[1,2-a]pyrazin-3-amine within the Imidazo[1,2-a]pyrazine Chemical Space
This compound is a specific derivative of the parent imidazo[1,2-a]pyrazine core, featuring a methyl group at the 2-position and an amine group at the 3-position. The introduction of these substituents is expected to modulate the electronic and steric properties of the molecule, thereby influencing its chemical reactivity and biological activity.
While extensive research has been conducted on the broader class of imidazo[1,2-a]pyrazines, detailed studies focusing solely on this compound are less prevalent in the current literature. However, based on the known chemistry of related compounds, it can be inferred that the 3-amino group provides a key site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. The 2-methyl group, in turn, can influence the molecule's metabolic stability and its interaction with biological targets. The exploration of this particular analogue holds promise for the discovery of novel compounds with tailored pharmacological profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyrazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-7(8)11-3-2-9-4-6(11)10-5/h2-4H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJRPACSRGTESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=CC2=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717365 | |
| Record name | 2-Methylimidazo[1,2-a]pyrazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27955-52-8 | |
| Record name | 2-Methylimidazo[1,2-a]pyrazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylimidazo[1,2-a]pyrazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Methylimidazo 1,2 a Pyrazin 3 Amine and Its Analogues
Classical Synthetic Approaches to Imidazo[1,2-a]pyrazine (B1224502) Systems
Traditional methods for constructing the imidazo[1,2-a]pyrazine core have historically relied on well-established condensation and cyclization strategies. These foundational techniques form the basis from which more modern synthetic routes have been developed.
Condensation Reactions for Imidazo[1,2-a]pyrazine Ring Formation
The most conventional and widely utilized method for synthesizing the imidazo[1,2-a]pyrazine ring system is the condensation reaction between a 2-aminopyrazine (B29847) derivative and an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. acs.orgnih.govnih.gov This approach, analogous to the Tschitschibabin synthesis of imidazo[1,2-a]pyridines, involves the reaction of 2-aminopyrazine with a reagent like chloroacetaldehyde. nih.govbio-conferences.org While effective, early iterations of this method sometimes suffered from low yields depending on the solvent used. nih.gov
Another classical approach involves a three-component condensation, which brings together a 2-aminopyrazine, an aldehyde, and an isonitrile in a single pot. sci-hub.se This method, often referred to as a Groebke–Blackburn–Bienaymé reaction, allows for the direct introduction of substituents at the 3-position of the heterocyclic core, typically yielding 3-aminoimidazo[1,2-a]pyrazine derivatives. sci-hub.sebio-conferences.org The reaction proceeds via an iminium species formed from the aminopyrazine and aldehyde, which is then attacked by the isonitrile. sci-hub.se
| Reaction Type | Reactants | Product | Reference |
| Two-Component Condensation | 2-Aminopyrazine, α-Haloketone | Substituted Imidazo[1,2-a]pyrazine | acs.org |
| Three-Component Condensation | 2-Aminopyrazine, Aldehyde, Isonitrile | 3-Amino-substituted Imidazo[1,2-a]pyrazine | sci-hub.se |
Cyclization Strategies in Imidazo[1,2-a]pyrazine Synthesis
The formation of the fused bicyclic system in these classical syntheses is completed by an intramolecular cyclization step. In the reaction between 2-aminopyrazine and an α-haloketone, the initial step is the SN2 reaction where the exocyclic amino group of the pyrazine (B50134) attacks the α-carbon of the ketone, displacing the halide. This forms an intermediate which then undergoes intramolecular cyclization. The endocyclic nitrogen of the pyrazine ring acts as a nucleophile, attacking the carbonyl carbon to form a five-membered imidazole (B134444) ring. Subsequent dehydration leads to the aromatic imidazo[1,2-a]pyrazine product.
In the case of the three-component reaction, after the isonitrile attacks the iminium intermediate, the resulting species is positioned for a 5-endo-dig cyclization. sci-hub.se The electron pair from the endocyclic nitrogen of the pyrazine heterocycle attacks the electrophilic carbon of the isonitrile-adduct. sci-hub.se This crucial ring-closing step is followed by rearomatization, often through a proton shift, to yield the stable, fused heterocyclic product. sci-hub.se Other specific cyclization strategies have also been reported, such as the iodine-induced cyclisation of 2-allylamino-3-chloropyrazine to form a dihydroimidazo[1,2-a]pyrazine intermediate. ucl.ac.uk
Targeted Synthesis of 2-Methylimidazo[1,2-a]pyrazin-3-amine
The targeted synthesis of specifically substituted compounds like this compound requires precise control over the introduction of functional groups. This is often achieved by using strategically functionalized starting materials or intermediates.
Synthetic Routes Involving 3-Bromo-2-aminopyrazine Intermediates
3-Bromo-2-aminopyrazine serves as a highly versatile intermediate for the synthesis of substituted imidazo[1,2-a]pyrazines. This key starting material is typically prepared through the efficient bromination of 2-aminopyrazine using N-bromosuccinimide (NBS). The presence of the bromo group at the 3-position of the pyrazine ring allows for the construction of the imidazo[1,2-a]pyrazine core while also providing a handle for further functionalization. ucl.ac.uk For instance, condensation of 2-amino-3-chloropyrazine (B41553) with α-bromo aryl ketones is a common route to prepare 2-aryl-8-chloroimidazo[1,2-a]pyrazine intermediates. nih.gov
Acyl Bromide Condensation Routes for Imidazo[1,2-a]pyrazine Formation
A direct method for constructing the imidazo[1,2-a]pyrazine ring involves the condensation of a substituted 2-aminopyrazine with acyl bromides. Specifically, 2-amino-3-bromopyrazine (B41547) can be reacted with various acyl bromides in a solvent like acetone (B3395972) at room temperature to form 2-substituted-8-bromo-imidazo[1,2-a]pyrazine derivatives. This method is particularly useful as the necessary acyl bromides can be readily synthesized from corresponding acetophenones. A greener approach for this involves the bromination of acetophenones with copper bromide, avoiding the use of hazardous molecular bromine.
| Starting Material | Reagent | Intermediate/Product | Key Feature | Reference |
| 2-Aminopyrazine | N-Bromosuccinimide (NBS) | 3-Bromo-2-aminopyrazine | Creates a versatile intermediate for further reactions. | |
| 2-Amino-3-bromopyrazine | Acyl Bromides | 2-Substituted-8-bromo-imidazo[1,2-a]pyrazine | Direct construction of the core with substitution. | |
| Acetophenones | Copper Bromide | Acyl Bromides | Green method for preparing necessary reagents. |
Advanced Synthetic Techniques for Imidazo[1,2-a]pyrazine Derivatives
Modern organic synthesis has introduced several advanced techniques that offer significant improvements over classical methods in terms of efficiency, environmental impact, and molecular diversity.
Multicomponent reactions (MCRs) are a prominent example, allowing for the synthesis of complex molecules like imidazo[1,2-a]pyrazines in a single, atom-economical step. rsc.orgnih.gov An iodine-catalyzed three-component condensation of 2-aminopyrazine, an aryl aldehyde, and an isocyanide has been developed as a cost-effective and efficient method that proceeds at room temperature. rsc.orgnih.govrsc.org This approach represents a significant advancement by providing good yields under mild conditions. nih.gov
Microwave-assisted synthesis has also emerged as a powerful tool. acs.org The use of microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating. acs.org An expeditious catalyst-free heteroannulation reaction for imidazo[1,2-a]pyrazines has been developed using a green solvent system (H₂O-IPA) under microwave irradiation, highlighting the trend towards more environmentally friendly synthetic protocols. acs.org
Furthermore, novel tandem and oxidative coupling reactions have expanded the synthetic toolkit. Iron-catalyzed denitration reactions, for instance, allow for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins, a strategy that could be adapted for pyrazine analogues. organic-chemistry.org This method is advantageous as it uses a simple, inexpensive catalyst and avoids harsh oxidants. organic-chemistry.org Similarly, copper-catalyzed aerobic oxidative reactions provide direct routes to these heterocyclic systems from readily available starting materials. organic-chemistry.org
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a cornerstone in the synthesis of 3-aminoimidazo-annulated heterocycles. This three-component reaction involves the condensation of an aminoazine, an aldehyde, and an isocyanide to rapidly assemble the desired scaffold. thieme-connect.comorganic-chemistry.org For the synthesis of imidazo[1,2-a]pyrazine derivatives, a 2-aminopyrazine is utilized as the aminoazine component.
The reaction is typically catalyzed by a Lewis or Brønsted acid, with scandium(III) triflate (Sc(OTf)₃) being a commonly employed catalyst. nih.gov The process involves the initial formation of a Schiff base from the aminopyrazine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by tautomerization to yield the final 3-aminoimidazo[1,2-a]pyrazine product. The versatility of the GBB reaction allows for the introduction of diverse substituents at the 2- and N-positions of the final product by varying the aldehyde and isocyanide starting materials, respectively. organic-chemistry.org Industrial-scale processes have been developed, highlighting the robustness and scalability of this methodology. thieme-connect.comorganic-chemistry.org Optimization studies have focused on reaction conditions, including the use of dehydrating agents like trimethyl orthoformate to improve yields and purity. organic-chemistry.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Key Features | Yield | Reference |
| 2-Aminopyrazine | Aldehyde | Isocyanide | Lewis Acid (e.g., Sc(OTf)₃, BF₃·MeCN) | Rapid assembly of the 3-aminoimidazo[1,2-a]pyrazine scaffold. Tolerates a variety of functional groups on the aldehyde and isocyanide. | Up to 85% | thieme-connect.comorganic-chemistry.org |
| 2-Aminopyridine | Aldehyde | Isocyanide | Sc(OTf)₃ | General method for imidazo[1,2-a] fused heterocycles. | High | nih.gov |
| 2-Aminopyrazine | Aryl Aldehyde | tert-Butyl Isocyanide | Iodine | One-pot, three-component condensation. | Good | rsc.orgnih.gov |
The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. While not directly forming the imidazo[1,2-a]pyrazine core, the Ugi reaction can be ingeniously coupled with the GBB reaction in a tandem approach to generate complex peptidomimetics. beilstein-journals.orgbeilstein-journals.org
In this strategy, a 3-aminoimidazo[1,2-a]pyrazine derivative synthesized via the GBB reaction can serve as the amine component in a subsequent Ugi reaction. beilstein-journals.org This sequential approach allows for the introduction of four additional points of diversity into the final molecule, creating a library of complex structures with potential biological applications. beilstein-journals.orgbeilstein-journals.org The versatility of this method lies in the ability to independently vary the components of both the GBB and Ugi reactions, leading to a vast chemical space for exploration. beilstein-journals.org
Metal-Catalyzed Coupling Reactions for Imidazo[1,2-a]pyrazine Functionalization
While MCRs are excellent for constructing the core scaffold, metal-catalyzed cross-coupling reactions are indispensable for the late-stage functionalization of the pre-formed imidazo[1,2-a]pyrazine ring system. These reactions allow for the precise introduction of various substituents at specific positions, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Palladium catalysis is a powerful tool for the functionalization of imidazo[1,2-a]pyrazines. acs.orgnih.gov One-pot sequential reactions involving Suzuki-Miyaura cross-coupling followed by direct C-H arylation have been developed for the selective functionalization at the C3 and C6 positions. acs.orgnih.gov This strategy allows for the introduction of aryl, vinyl, or benzyl (B1604629) groups at these positions. The methodology has been shown to be effective even in the presence of a methyl thioether group at the C8 position, which can subsequently be engaged in another cross-coupling reaction to afford trisubstituted imidazo[1,2-a]pyrazines. acs.org This sequential approach provides a straightforward route to mono-, di-, or trifunctionalized imidazo[1,2-a]pyrazines, which are of significant interest in pharmaceutical research. acs.orgnih.gov
| Reaction Type | Positions Functionalized | Reagents | Catalyst | Key Features | Reference |
| Suzuki-Miyaura/Direct C-H Arylation | C3/C6 | Arylboronic acids, Aryl/Heteroaryl halides | Palladium | One-pot, sequential functionalization. | acs.orgnih.gov |
| Suzuki-Miyaura | C8 | Arylboronic acids | Palladium | Allows for trisubstitution. | acs.org |
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed processes for C-H functionalization. These reactions often proceed via an oxidative pathway, utilizing an external oxidant. While much of the research has focused on the imidazo[1,2-a]pyridine (B132010) scaffold, the principles are readily applicable to the pyrazine analogue. For instance, copper-catalyzed aerobic oxidative C-H functionalization has been used for the synthesis of imidazopyridine derivatives from substituted pyridines. nih.gov
Furthermore, a highly regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines at the C3 position has been developed using molecular oxygen as the oxidant. rsc.org This C-H/S-H cross-coupling with thiols provides a direct method for the formation of C-S bonds, leading to thioether-decorated imidazo[1,2-a]pyridines. rsc.org A practical intramolecular C-H functionalization of N-aryl enamines mediated by iodine and copper iodide has also been reported for the synthesis of imidazo[1,2-a]pyridines, showcasing the utility of copper in facilitating C-N bond formation. organic-chemistry.org These methods hold promise for the direct functionalization of the imidazo[1,2-a]pyrazine core.
Green Chemistry Approaches in Imidazo[1,2-a]pyrazine Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, in line with the principles of green chemistry. This includes the use of greener solvents, alternative energy sources, and catalyst-free conditions.
Several green approaches have been reported for the synthesis of imidazo[1,2-a]pyridines and pyrazines. Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times and improve yields. For instance, a catalyst-free annulation reaction of 2-aminopyrazines with α-bromoketones under microwave irradiation in a mixture of water and isopropanol (B130326) (H₂O-IPA) as a green solvent has been developed to produce imidazo[1,2-a]pyrazines in excellent yields. acs.org The use of microwave irradiation in combination with fluorous technologies has also been employed for the rapid parallel synthesis of 3-aminoimidazo[1,2-a]pyrazine libraries. nih.gov
The exploration of benign solvents is another key aspect of green chemistry. Eucalyptol, a bio-based solvent, has been successfully used for the GBB reaction to synthesize a library of imidazo[1,2-a]pyridines, pyrazines, and pyridazines. researchgate.net Furthermore, catalyst-free syntheses in aqueous media have been reported, offering an environmentally benign route to these heterocyclic systems. organic-chemistry.org Metal-free approaches, such as the condensation of 2-aminopyridines with various carbonyl compounds or alkenes, are also gaining traction as sustainable alternatives. acs.org
Microwave-Assisted Synthesis Protocols
Microwave irradiation has been effectively employed to accelerate the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives, significantly reducing reaction times compared to conventional heating methods. researchgate.net The GBB reaction, in particular, benefits from microwave assistance, leading to the efficient one-pot synthesis of a library of these compounds. mdpi.commdpi.com
A general microwave-assisted protocol for the synthesis of 2-aryl-3-(tert-butylamino)imidazo[1,2-a]pyrazines involves the reaction of a 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide in the presence of a suitable catalyst, such as ammonium (B1175870) chloride, under microwave irradiation. mdpi.com This methodology allows for the generation of a diverse range of analogues by varying the aldehyde component.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| NH4Cl (20 mol%) | EtOH | 80 | 15 | 36 | mdpi.com |
| Sc(OTf)3 (cat.) | Various | 60 | 30 | High | |
| Y(OTf)3 (cat.) | N/A | N/A | N/A | High | rsc.org |
| None (optimized) | EtOH | 60 | 480 | 82 | mdpi.com |
| None (MW) | EtOH | N/A | 30 | 89 | mdpi.com |
| This table presents a summary of various reported conditions for the Groebke-Blackburn-Bienaymé reaction to synthesize 3-aminoimidazo[1,2-a]pyridine/pyrazine derivatives, some of which are microwave-assisted. |
Ultrasound-Assisted Methods
Ultrasound irradiation offers another green and efficient alternative for the synthesis of imidazo[1,2-a]pyrazine derivatives. An efficient tandem process has been developed for the synthesis of imidazo[1,2-a]pyrazine-fused β-carbolines, which utilizes an initial GBB reaction to form a 3-aminoimidazo[1,2-a]pyrazine intermediate. semanticscholar.org This is followed by a Pictet-Spengler cyclization of the resulting amine with an aldehyde under ultrasound irradiation. semanticscholar.org
This method demonstrates that the use of ultrasound can lead to faster reactions and higher yields compared to silent reactions. semanticscholar.org For instance, the Pictet-Spengler cyclization step was optimized with various catalysts, with p-toluenesulfonic acid (p-TsOH) proving to be the most effective under ultrasound conditions. semanticscholar.org
Functionalization and Derivatization Strategies at the Imidazo[1,2-a]pyrazine Core
The biological activity of imidazo[1,2-a]pyrazine derivatives can be fine-tuned by introducing various substituents at different positions of the heterocyclic core. Therefore, the development of regioselective functionalization strategies is of paramount importance.
Regioselective Substitutions at C2, C3, and C8 Positions of Imidazo[1,2-a]pyrazine
A synthetic protocol has been designed to introduce diversity at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine ring system. This strategy involves a stepwise approach, starting with the construction of the imidazo[1,2-a]pyrazine core, followed by sequential functionalization at the C8 and C3 positions. The substitution at the C2 position is typically introduced during the initial ring formation by selecting the appropriate α-haloketone.
Halogenation and Subsequent Functional Group Interconversions
Halogenation of the imidazo[1,2-a]pyrazine core provides a versatile handle for further functionalization through cross-coupling reactions or nucleophilic substitutions. Regioselective bromination at the C3 position of 8-substituted-5-methyl-imidazo[1,2-a]pyrazines has been achieved using N-bromosuccinimide (NBS) in ethanol (B145695) at low temperatures.
The general procedure involves treating the 8-substituted imidazo[1,2-a]pyrazine with NBS at 0-5°C and then allowing the reaction to proceed at room temperature. This method provides a direct route to 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine derivatives.
Nucleophilic Aromatic Substitution Reactions on Halogenated Intermediates
The introduction of a halogen, particularly at the C8 position, facilitates the introduction of various nucleophiles through substitution reactions. For instance, an 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine can undergo nucleophilic substitution with a variety of cyclic and acyclic secondary amines.
This reaction is typically carried out by heating the 8-bromo intermediate with an excess of the desired amine at elevated temperatures (e.g., 120°C). This facile substitution does not require a catalyst and provides a straightforward method for introducing diverse amino groups at the C8 position, leading to a wide range of 8-amino-2-substituted-6-methyl-imidazo[1,2-a]pyrazine derivatives.
Analytical Characterization of Synthesized this compound Analogues
The structural elucidation of newly synthesized this compound analogues is performed using a combination of standard spectroscopic and spectrometric techniques. The synthesized compounds are typically characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS) to confirm their molecular structures.
Infrared (IR) spectroscopy is also a valuable tool for identifying key functional groups. For example, in the synthesis of substituted imidazo[1,2-a]pyrazines, the IR spectrum of a 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine showed a characteristic absorption around 1546 cm⁻¹ corresponding to the C=N stretch. Furthermore, the IR spectrum of an aminobromomethyl pyrazine intermediate displayed bands at 3325 and 3332 cm⁻¹ corresponding to the NH₂ stretching frequency. These analytical methods are essential for verifying the successful synthesis and purification of the target compounds.
Spectroscopic Analysis (NMR, IR, MS, HRMS)
Spectroscopic analysis offers a detailed view of the molecular structure of this compound and its derivatives by probing the interactions of the molecules with electromagnetic radiation. While complete spectroscopic data for this compound is not extensively reported, analysis of closely related analogues provides valuable insights into the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For analogues of this compound, the chemical shifts and coupling constants in their NMR spectra are characteristic of the imidazo[1,2-a]pyrazine ring system.
For instance, in the ¹H NMR spectrum of N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine, the proton of the NH group appears as a singlet at 3.08 ppm. nih.gov The aromatic proton on the pyrazine ring is observed as a singlet at 9.03 ppm, while the other two pyrazine protons appear as doublets between 8.30 and 8.32 ppm. nih.gov The tert-butyl group protons are seen as a singlet at 1.09 ppm. nih.gov
The ¹³C NMR spectra of imidazo[1,2-a]pyridine derivatives, which share a similar heterocyclic core, show characteristic signals for the fused ring system. For example, in 2-(2-nitrophenyl)imidazo[1,2-a]pyridine, the carbon signals for the imidazo[1,2-a]pyridine moiety appear in the range of 110-150 ppm. tci-thaijo.org
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |
|---|---|---|---|
| N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine nih.gov | 9.03 (s, 1H), 8.32-8.30 (d, 2H), 3.08 (s, 1H, NH), 1.09 (s, 9H) | Not explicitly provided | CDCl₃ |
| 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine tci-thaijo.org | 8.13 (d, 1H), 8.02 (dd, 1H), 7.79 (s, 1H), 7.76-7.61 (m, 3H), 7.49 (dd, 1H), 7.24 (t, 1H), 6.84 (t, 1H) | 149.8, 145.6, 140.7, 132.3, 131.8, 128.8, 128.0, 126.1, 125.7, 123.9, 118.2, 113.2, 110.9 | CDCl₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound and its analogues, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-N bonds of the amine group, as well as vibrations from the aromatic rings. For N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine, a strong peak for the N-H stretching of the amine functional group is observed at 3326 cm⁻¹. nih.gov
| Compound | Key IR Absorptions (cm⁻¹) |
|---|---|
| N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine nih.gov | 3326 (N-H stretch) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
| Compound | Ionization Method | [M+H]⁺ Calculated | [M+H]⁺ Found |
|---|---|---|---|
| 7-Oxo-N-(p-tolyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamide beilstein-journals.org | HRMS (ESI) | 285.1346 | 285.1346 |
| N-(4-Chlorophenyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamide beilstein-journals.org | HRMS (ESI) | 305.0800 | 305.0801 |
X-ray Crystallography for Absolute Structure Determination
An interesting pyrazine analogue, N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine, has been analyzed, revealing that the pyrazine and benzene (B151609) rings are inclined to each other by 16.96°. nih.gov In the crystal structure of a related imidazo[1,2-a]pyridine derivative, N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, molecules are linked by N—H⋯N hydrogen bonds, forming chains. nih.gov
The crystal structure of 2-phenyl- and 2-methylimidazo[1,2-a]pyrazin-3(7H)-ones have also been investigated, providing further understanding of the geometry of the imidazo[1,2-a]pyrazine core. researchgate.net
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine nih.gov | Not explicitly provided | Not explicitly provided | Dihedral angle of 16.96° between pyrazine and benzene rings. |
| N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine nih.gov | Not explicitly provided | Not explicitly provided | Molecules linked by N—H⋯N hydrogen bonds. |
Structure Activity Relationship Sar Studies of 2 Methylimidazo 1,2 a Pyrazin 3 Amine Analogues
Conformational and Electronic Influences on the Biological Activity of Imidazo[1,2-a]pyrazines
The biological activity of imidazo[1,2-a]pyrazine (B1224502) derivatives is profoundly influenced by their three-dimensional conformation and electronic properties. These characteristics dictate how the molecule interacts with its biological target, such as the binding pocket of an enzyme or receptor.
Docking studies based on homology models have provided significant insights into the key pharmacophoric elements of this scaffold. For instance, in the context of Leishmania casein kinase 1 (L-CK1.2) inhibition, a 4-pyridyl group at the C3 position has been identified as crucial for forming a hydrogen bond with the backbone carbonyl of a leucine (B10760876) residue (Leu90) in the ATP-binding site. rsc.org This interaction is a critical anchor for the inhibitor. Simultaneously, a 4-fluorophenyl moiety at the C2 position fits snugly into a hydrophobic pocket, further stabilizing the ligand-protein complex. rsc.org The interplay of these specific hydrogen bonding and hydrophobic interactions highlights the importance of a well-defined conformation for optimal binding and inhibitory activity.
The electronic properties of the imidazo[1,2-a]pyrazine system also play a pivotal role. Quantum chemical investigations have been employed to explore the optical and electronic characteristics of various derivatives. scispace.comresearchgate.net Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the energy gap (Egap), have been performed. scispace.comresearchgate.net These studies indicate that the introduction of different electron-donor side groups can modulate the electronic structure of the molecule. scispace.com While these particular studies were focused on applications in organic solar cells, the findings on HOMO and LUMO levels are relevant to biological activity as they can influence the molecule's reactivity, metabolic stability, and ability to participate in charge-transfer interactions with biological targets.
Positional Effects of Substituents on the Imidazo[1,2-a]pyrazine Scaffold
The biological activity and pharmacological profile of imidazo[1,2-a]pyrazine analogues are highly dependent on the nature and position of substituents on the heterocyclic core. Strategic modifications at the C2, C3, and C8 positions have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.
Substitutions at the C2 position of the imidazo[1,2-a]pyrazine scaffold have been shown to be critical for various biological activities. The introduction of aryl groups at this position is a common strategy that often leads to potent compounds. For example, in a series of inhibitors of the bacterial VirB11 ATPase HP0525, the presence of an aryl substituent at the C2 position was found to be essential for activity. nih.gov Deleting the aryl substituent resulted in a complete loss of inhibitory function, underscoring its importance in binding to the active site. nih.gov
The nature of the aryl group at C2 can also be fine-tuned to enhance activity. In the development of antileishmanial agents, a 4-fluorophenyl moiety at C2 was found to fit favorably into a hydrophobic pocket of the target enzyme. rsc.org Further studies have shown that both aromatic and aliphatic substituents at the C2 position can yield good antioxidant activity. Among various C2-aryl substitutions, modifications to the phenyl ring did not seem to significantly alter antioxidant properties. However, the introduction of a bromine atom on an unsubstituted C2 position led to an increase in antioxidant potency.
The following table summarizes the impact of C2 substitutions on the antioxidant activity of some imidazo[1,2-a]pyrazine derivatives.
| Compound | C2 Substituent | Antioxidant Activity (IC50, μM) |
|---|---|---|
| 4a | Unsubstituted | 28.14 |
| 4b | Phenyl | 13.2 |
| 4c | 4-Bromophenyl | 14.26 |
| 4d | 4-Chlorophenyl | 13.8 |
| 4f | Cyclohexyl | 12.5 |
The C3 position of the imidazo[1,2-a]pyrazine ring is another key site for modification that significantly influences biological efficacy. The introduction of an amino moiety at this position is a hallmark of the parent compound, 2-methylimidazo[1,2-a]pyrazin-3-amine, and its analogues often retain or modify this feature to achieve desired biological effects.
In the context of antileishmanial activity, a 4-pyridyl group at the C3 position was found to be essential for hydrogen bonding with a key leucine residue in the target enzyme's active site. rsc.org The precise positioning of the nitrogen atom within this pyridine (B92270) ring was also critical, as a meta-pyridyl group at the same position resulted in an inactive compound. rsc.org This highlights the stringent steric and electronic requirements for effective interaction at this position.
Furthermore, studies on antioxidant derivatives have indicated that a bromine substitution at the C3 position can be significant for good antioxidant activity. This suggests that both hydrogen bonding capabilities and the electronic effects of substituents at C3 can modulate the biological profile of these compounds.
The pyrazine (B50134) ring of the imidazo[1,2-a]pyrazine scaffold offers further opportunities for structural modification, with the C8 position being a particularly important site for influencing biological activity. A variety of substituents at C8 have been investigated, and the introduction of an amino group has been shown to be particularly beneficial for certain activities.
Structure-activity relationship studies have revealed that amination at the C8 position improves the antioxidant properties of imidazo[1,2-a]pyrazine derivatives. In a series of compounds with a phenyl group at the C2 position, the introduction of various amino substituents at C8, such as morpholine, imidazole (B134444), pyrrolidine, and diethanolamine, drastically increased antioxidant activity compared to C8-unsubstituted or C8-bromo analogues. Notably, the C8-diethanolamine substituted compound exhibited excellent activity. The presence of hydroxyl groups in the C8-substituent, as in diethanolamine, is thought to increase the capacity to scavenge free radicals.
The following table illustrates the effect of C8 substitutions on the antioxidant activity of 2-phenylimidazo[1,2-a]pyrazine (B170382) derivatives.
| Compound | C8 Substituent | Antioxidant Activity (IC50, μM) |
|---|---|---|
| 4b (C8-H) | Hydrogen | 13.2 |
| 5a | Morpholine | 10.24 |
| 5b | Imidazole | 12.8 |
| 5c | Pyrrolidine | 11.5 |
| 5d | Diethanolamine | 8.54 |
In the context of bacterial ATPase inhibitors, compounds with substituents at the 8-position where a sulfonamide moiety was remote from the core heterocycle showed the greatest potency. nih.gov However, completely deleting the arylsulfonamide group resulted in a total loss of activity, indicating the importance of this region for binding to the active site. nih.gov
Ligand Efficiency and Drug-like Properties in Structure-Activity Optimization
In the development of imidazo[1,2-a]pyrazine-based AMPAR negative modulators, lipophilic ligand efficiency (LLE) was a key parameter that was monitored. nih.gov While potent and selective leads were identified, some of these compounds suffered from poor pharmacokinetic properties, such as low to moderate bioavailability and high clearance. nih.gov This highlights a common challenge in drug discovery, where potent compounds may not possess the necessary drug-like properties to be effective in vivo.
Similarly, in the optimization of imidazo[1,2-a]pyrazine-based DDR1 inhibitors, while a highly potent and selective compound was discovered, its pharmacokinetic parameters were not ideal, with a short half-life and low oral bioavailability. nih.gov These examples underscore the importance of a multi-parameter optimization approach that goes beyond just improving potency.
Key drug-like properties that are often considered during the optimization of imidazo[1,2-a]pyrazine analogues include:
Solubility: Adequate aqueous solubility is crucial for absorption and distribution.
Permeability: The ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier, is essential for reaching the target site.
Metabolic Stability: Resistance to metabolic degradation is necessary to ensure a sufficiently long duration of action.
Lipophilicity: While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Computational and Theoretical Studies on 2 Methylimidazo 1,2 a Pyrazin 3 Amine Systems
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are fundamental to modern drug discovery, providing a three-dimensional view of how a ligand such as an imidazo[1,2-a]pyrazine (B1224502) derivative might interact with its biological target. These techniques predict the preferred orientation of a molecule when bound to a receptor, which is critical for understanding the basis of its biological activity.
Molecular docking studies on the broader class of imidazo[1,2-a]pyrazine and related imidazo-fused heterocyclic systems have revealed common binding motifs crucial for their biological activity. For instance, docking analyses of imidazo[1,2-a]pyrazine inhibitors targeting phosphoinositide 3-kinase alpha (PI3Kα) have been performed to understand their binding conformations. nih.gov These simulations often show that the core heterocyclic structure serves as a scaffold, positioning key substituents to interact with specific amino acid residues within the protein's active site.
In a study on autotaxin inhibitors, a co-crystal structure of a related imidazo[1,2-a]pyridine (B132010) compound revealed a novel binding mode where the molecule occupied a hydrophobic pocket and channel without directly interacting with the zinc ions in the catalytic site. nih.gov This highlights the ability of the imidazo-fused scaffold to engage in significant hydrophobic interactions. Docking simulations of various imidazo[1,2-a]pyridine hybrids with human leukotriene A4 hydrolase also indicated that these compounds interact with key amino acid residues in the active site. chemmethod.com Such studies are vital for structure-activity relationship (SAR) analysis, providing a rational basis for designing more potent and selective inhibitors. nih.gov
| Target Protein | Key Interacting Residues (Example) | Type of Interaction | Reference |
| PI3Kα | Val851 (hinge region) | Hydrogen Bonding | nih.gov |
| Autotaxin (ATX) | Phe274, Phe210 | Hydrophobic Interactions | nih.gov |
| Brk/PTK6 | Met341 (hinge region) | Hydrogen Bonding | nih.gov |
| CYP51 | Heme Iron, Hydrophobic Pocket | Coordination, Hydrophobic | beilstein-journals.org |
Many imidazo[1,2-a]pyrazine derivatives function as kinase inhibitors, which typically involves competition with adenosine (B11128) triphosphate (ATP) at its binding site. nih.gov Docking simulations are essential for visualizing and analyzing these interactions. For example, studies on imidazo[1,2-a]pyrazine-based inhibitors of breast tumor kinase (Brk), also known as protein tyrosine kinase 6 (PTK6), show that the scaffold can fit into the ATP-binding pocket. nih.gov The nitrogen atoms of the imidazopyrazine ring often form crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine (B156593) portion of ATP.
Similarly, investigations into related imidazo[1,2-a]pyridine derivatives as inhibitors of F1F0 ATP synthase in Mycobacterium tuberculosis have utilized docking to ascertain binding modes within this critical enzyme. researchgate.net These in silico models help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and inhibitory activity of the compounds. mdpi.com Such detailed analysis of the binding site interactions allows for the rational design of modifications to the core structure to enhance potency and selectivity. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the intrinsic electronic properties and conformational possibilities of molecules. These methods are used to calculate a molecule's electronic structure, orbital energies, and potential energy surfaces, which are fundamental to its reactivity and interactions.
Density Functional Theory (DFT) is a widely used method to investigate the properties of imidazo[1,2-a]pyrazine systems. DFT calculations can determine the most stable three-dimensional arrangement (conformation) of the molecule by analyzing the potential energy surface. nih.gov For example, DFT calculations on related imidazo[1,2-a]pyrazine derivatives have been used to predict how substituents influence the molecule's geometry and conformational stability. researchgate.net
Furthermore, DFT is employed to calculate key electronic descriptors that govern a molecule's reactivity. scirp.org These include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap generally implies higher chemical reactivity. nih.gov These quantum chemical descriptors are often used as inputs for developing QSAR models. In studies of imidazo[1,2-a]pyrazine derivatives, DFT has been used to compute properties like total energy, dipole moment, and absolute hardness, which help in interpreting their biological activity. researchgate.netijirset.com
| DFT-Calculated Parameter | Description | Significance in Drug Design | Reference |
| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | researchgate.netijirset.com |
| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | researchgate.netijirset.com |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability | researchgate.netnih.gov |
| Dipole Moment (μ) | Measure of the molecule's overall polarity | Influences solubility and binding interactions | researchgate.netijirset.com |
| Conformational Energy | Relative energy of different spatial arrangements | Determines the most stable molecular shape | nih.govscirp.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized molecules.
For imidazo[1,2-a]pyrazine derivatives, QSAR studies have been successfully conducted using various multivariate statistical methods to predict their cytotoxic effects against cancer cell lines. researchgate.netijirset.com These studies typically involve calculating a large number of molecular descriptors, which can be topological (related to atom connectivity) or electronic (derived from DFT calculations). researchgate.net
Principal Component Analysis (PCA) is often used first to reduce the dimensionality of the descriptor dataset and identify the most important variables. ijirset.comnih.gov Subsequently, regression techniques are applied to build the predictive model. Methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Multiple Non-Linear Regression (MNLR) have been used to correlate these descriptors with biological activity. researchgate.net For instance, a 3D-QSAR model for imidazo[1,2-a]pyrazine inhibitors of PI3Kα was developed that showed a high predictive correlation coefficient (Q²test = 0.650), indicating its reliability for predicting the activity of new compounds. nih.gov Artificial Neural Networks (ANN) have also been employed, often providing robust models for complex, non-linear structure-activity relationships. researchgate.net These QSAR models are powerful tools for guiding the synthesis of new derivatives with potentially improved activity.
| Statistical Method | Application in QSAR | Key Statistical Metric(s) | Reference |
| PCA (Principal Component Analysis) | Data reduction and visualization | R², Q² | researchgate.netijirset.comnih.gov |
| MLR (Multiple Linear Regression) | Building linear predictive models | r², F-value | researchgate.netijirset.com |
| PLS (Partial Least Squares) | Modeling with many, correlated descriptors | Q²test, r²train | nih.govresearchgate.net |
| ANN (Artificial Neural Network) | Modeling non-linear relationships | Correlation coefficient | researchgate.net |
Crystallographic Analysis for Structural Elucidation and Intermolecular Interactions
While direct single-crystal X-ray diffraction data for 2-methylimidazo[1,2-a]pyrazin-3-amine is not extensively documented in publicly available literature, significant insights into its structural properties and intermolecular interactions can be inferred from computational studies and crystallographic analyses of closely related analogues. The imidazo[1,2-a]pyrazine core is an essentially planar fused heterocyclic system. nih.gov The precise solid-state conformation and packing are dictated by the nature and position of its substituents, which govern the formation of various non-covalent interactions.
Analysis of analogous compounds, such as N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine, reveals that the substituent at the 2-position is typically inclined relative to the plane of the fused ring system. nih.gov For this pyrazine (B50134) analogue, the dihedral angle between the pyrazine and benzene (B151609) rings is reported to be 16.96 (7)°. nih.gov Such studies on derivatives are crucial for understanding the foundational structural characteristics that this compound is likely to exhibit.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps properties onto the surface, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
For derivatives of the imidazo[1,2-a]pyridine and pyrazine systems, Hirshfeld surface analysis and the corresponding 2D fingerprint plots provide a detailed breakdown of all intermolecular contacts. nih.gov The analysis of a close pyrazine analogue, N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine, offers a predictive model for the types of interactions that would stabilize the crystal structure of this compound. nih.gov
The dominant interactions observed in these related systems are typically H···H, C···H, and N···H contacts. nih.gov The fingerprint plots can be decomposed to show the percentage contribution of each type of interaction to the total Hirshfeld surface area. For instance, in imidazo[1,2-a]pyridine derivatives, H···H interactions often account for the largest contribution, exceeding 68% of the total surface area. nih.gov
Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound Systems Based on Analogues
| Interaction Type | Predicted Contribution (%) | Key Features |
| H···H | ~70% | Represents the largest contribution to the crystal packing. nih.gov |
| C···H/H···C | ~18% | Appears as distinct "wings" in the 2D fingerprint plot, indicating C-H···π interactions. nih.gov |
| N···H/H···N | Variable | Sharp spikes in the fingerprint plot, characteristic of strong N-H···N hydrogen bonds. nih.gov |
| C···C | < 5% | Suggests the presence of π-π stacking interactions. nih.gov |
Analysis of Crystal Packing and Hydrogen Bonding Networks
The crystal packing of this compound and its derivatives is primarily stabilized by a network of hydrogen bonds and other non-covalent interactions. nih.gov The presence of both hydrogen bond donors (the amine N-H) and acceptors (the pyrazine and imidazole (B134444) nitrogen atoms) facilitates the formation of robust intermolecular hydrogen bonding networks.
Based on the analysis of structurally similar compounds, the most prominent interaction is the N—H···N hydrogen bond. nih.govnih.gov In the crystal structure of a pyrazine analogue, molecules are linked by these N—H···N hydrogen bonds, forming chains. nih.gov These primary chains are then interconnected by weaker C—H···N hydrogen bonds, creating layered structures. nih.gov
In addition to classical hydrogen bonds, C—H···π interactions and offset π–π stacking interactions play a significant role in consolidating the crystal packing, particularly in derivatives with aromatic substituents. nih.govnih.gov For example, in some imidazo[1,2-a]pyridine derivatives, C—H···π interactions link hydrogen-bonded chains into layers, and these layers are further connected by offset π–π interactions with intercentroid distances around 3.577 (1) Å. nih.govnih.gov
The supramolecular arrangement in these crystals often results in the formation of recognizable synthons, such as chains or layers. nih.govnih.gov In the case of 2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyrimidine, a related fused system, molecules are linked into one-dimensional linear chains along the crystallographic a-axis via classical N—H···N hydrogen bonds. nih.gov A similar motif would be anticipated for this compound, leading to a stable, well-ordered crystal lattice.
Table 2: Common Hydrogen Bonding and Intermolecular Interactions in Imidazo[1,2-a]pyrazine Analogues
| Interaction | Description | Typical Geometric Parameters (D···A distance) | Supramolecular Motif |
| N—H···N | Strong hydrogen bond between the amine donor and a heterocyclic nitrogen acceptor. nih.gov | 2.9 - 3.2 Å | Chains, Layers nih.gov |
| C—H···N | Weaker hydrogen bond involving C-H donors and nitrogen acceptors. nih.govnih.gov | 3.2 - 3.5 Å | Links primary chains into layers. nih.gov |
| C—H···π | Interaction between a C-H bond and the π-system of an aromatic or heterocyclic ring. nih.gov | N/A | Stabilizes layered structures. nih.gov |
| π–π Stacking | Offset stacking between the fused heterocyclic ring systems of adjacent molecules. nih.gov | Intercentroid distance ~3.6 Å | Links layers together. nih.gov |
Future Directions and Research Perspectives for 2 Methylimidazo 1,2 a Pyrazin 3 Amine
Design and Synthesis of Novel Analogues with Enhanced Potency, Selectivity, and In Vivo Efficacy
The future of 2-Methylimidazo[1,2-a]pyrazin-3-amine research heavily relies on the strategic design and synthesis of new analogues. The goal is to systematically modify the core structure to enhance biological activity, improve selectivity for specific targets, and optimize pharmacokinetic properties for better performance in living organisms.
Structural modifications are typically centered around several key positions on the imidazo[1,2-a]pyrazine (B1224502) ring system, namely the C2, C3, and C8 positions. By introducing a variety of substituents at these points, researchers can explore the structure-activity relationships (SAR) to identify modifications that lead to improved therapeutic profiles. For instance, the introduction of different aryl groups or heterocyclic moieties can significantly influence the compound's interaction with biological targets.
A key objective is to improve the in vivo efficacy of these compounds. Early-stage drug candidates often exhibit promising activity in laboratory tests but fail in animal models due to poor metabolic stability or bioavailability. nih.gov Future research will focus on designing analogues with improved pharmacokinetic profiles, such as increased oral bioavailability and longer half-lives, which are crucial for developing effective drugs. nih.gov For example, modifications that reduce systemic clearance have been shown to improve oral bioavailability, making the compounds more suitable for further development. nih.gov
The table below summarizes examples of structural modifications on the imidazo[1,2-a]pyridine (B132010)/pyrazine (B50134) scaffold and their impact on biological activity, illustrating the potential for designing more potent and selective analogues.
| Scaffold | Modification Strategy | Resulting Activity | Therapeutic Area |
| Imidazo[1,2-a]pyridine | Introduction of diarylamide and diarylurea moieties | Submicromolar IC50 values against A375P human melanoma cell line. nih.gov | Anticancer nih.gov |
| Imidazo[1,2-a]pyrazine | 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides | Potent pan-tropomyosin receptor kinase (TRK) inhibitors with IC50 values in the low nanomolar range. nih.gov | Anticancer nih.gov |
| Imidazo[1,2-a]pyrazine | Optimization of the 8-position | Improvements in both oral bioavailability and off-target kinase inhibition for Aurora kinase inhibitors. researchgate.net | Anticancer researchgate.net |
| Imidazo[1,2-a]pyridine | Side-chain modification of Q203 | Low systemic clearance and good oral bioavailability for antituberculosis agents. nih.gov | Antituberculosis nih.gov |
Exploration of New Biological Targets and Therapeutic Areas for Imidazo[1,2-a]pyrazine Scaffolds
The versatility of the imidazo[1,2-a]pyrazine scaffold suggests that its therapeutic potential is not limited to its currently known applications. A significant future direction is the exploration of novel biological targets and, consequently, new therapeutic areas. The core structure is considered a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. nih.govrsc.org
Derivatives of imidazo[1,2-a]pyrazines have already shown a multitude of biological activities, including antibacterial, anti-inflammatory, antiproliferative, and phosphodiesterase inhibitory effects. This broad activity profile hints at the possibility of these compounds interacting with a variety of biological pathways and targets.
Future research will likely involve high-throughput screening of imidazo[1,2-a]pyrazine libraries against a wide array of biological targets to identify new activities. This could unveil potential applications in areas such as neurodegenerative diseases, metabolic disorders, and viral infections. For example, certain imidazo[1,2-a]pyrazine derivatives have been investigated as ENPP1 inhibitors for cancer immunotherapy and as negative modulators of AMPA receptors associated with TARP γ-8 for neurological conditions. nih.govnih.gov
The following table highlights the diverse range of biological targets and therapeutic areas that have been explored for the broader imidazo[1,2-a]pyrazine and related scaffolds.
| Biological Target | Therapeutic Area | Scaffold |
| Tubulin Polymerization | Anticancer nih.gov | Imidazo[1,2-a]pyrazine |
| Tropomyosin Receptor Kinases (Trks) | Anticancer (Neuroblastoma) nih.gov | Imidazo[1,2-a]pyrazine |
| PI3K/mTOR | Anticancer drugbank.com | Imidazo[1,2-a]pyrazine/Imidazo[1,2-b]pyridazine (B131497) |
| Aurora Kinases | Anticancer researchgate.net | Imidazo[1,2-a]pyrazine |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic rjpbr.com | Imidazo[1,2-a]pyridine |
| FLT3 Kinase | Acute Myeloid Leukemia nih.gov | Imidazo[1,2-a]pyridine |
| ENPP1 | Cancer Immunotherapy nih.gov | Imidazo[1,2-a]pyrazine |
| TARP γ-8 selective AMPAR | Neurological Disorders (e.g., Epilepsy) nih.gov | Imidazo[1,2-a]pyrazine |
| QcrB (cytochrome bcc) | Antituberculosis rsc.org | Imidazo[1,2-a]pyridine |
Advanced Computational Approaches in Rational Drug Design and Optimization
The role of computational chemistry in modern drug discovery is indispensable, and it will be a cornerstone of future research on this compound and its analogues. Advanced computational approaches, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, are powerful tools for the rational design and optimization of new drug candidates. nih.gov
Molecular docking studies, for instance, can predict how different analogues of this compound might bind to the active site of a target protein. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For example, molecular docking has been used to show how certain imidazo[1,2-a]pyrazine derivatives fit into the colchicine (B1669291) binding site of tubulin. nih.gov
QSAR studies can identify the physicochemical properties of the molecules that are most important for their biological activity. This information can then be used to design new analogues with enhanced potency. Furthermore, computational methods are being used to design molecules with dual-target activity, such as dual FXR/PPARδ agonists for the treatment of pulmonary fibrosis. researchgate.net
Development of Robust, Sustainable, and Scalable Synthetic Methodologies
As promising drug candidates emerge from research, the development of efficient, environmentally friendly, and scalable synthetic methods becomes paramount. Traditional synthetic routes can be time-consuming, involve harsh reaction conditions, and generate significant chemical waste.
Future research in this area will focus on developing more sustainable and "green" synthetic methodologies. This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. acs.org Multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé reaction, offer a powerful strategy for the rapid and efficient synthesis of diverse libraries of imidazo[1,2-a]pyrazine derivatives in a single step. researchgate.netresearchgate.net
Moreover, there is a growing emphasis on using environmentally benign solvents, such as water or bio-based solvents like eucalyptol, to reduce the environmental impact of chemical synthesis. acs.orgresearchgate.net The development of catalyst-free reaction conditions is another important goal, as it simplifies purification processes and avoids the use of potentially toxic heavy metals. acs.org The table below outlines some of the modern synthetic approaches being developed for imidazo[1,2-a]pyrazine and related scaffolds.
| Synthetic Methodology | Advantages | Example Application |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. acs.orgnih.gov | Synthesis of imidazo[1,2-a]pyridines/pyrazines/pyrimidines. acs.org |
| Multicomponent Reactions (e.g., GBB-3CR) | High efficiency, molecular diversity from simple starting materials. researchgate.netresearchgate.net | Synthesis of 3-aminoimidazo[1,2-a]pyridine/pyrazine libraries. researchgate.netnih.gov |
| Use of Green Solvents (e.g., H2O-IPA, Eucalyptol) | Environmentally friendly, reduced toxicity. acs.orgresearchgate.net | Catalyst-free annulation reactions in H2O-IPA. acs.org |
| Iodine-Catalyzed Synthesis | Cost-effective, benign catalyst, good yields at room temperature. nih.gov | One-pot synthesis of imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines. nih.gov |
By focusing on these key research areas, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective medicines for a range of diseases.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
